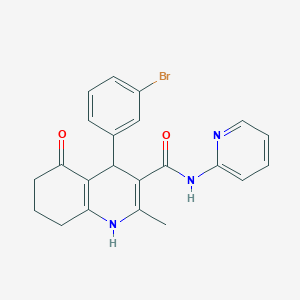

4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Descripción

The compound 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide features a hexahydroquinoline core substituted with a meta-bromophenyl group at position 4, a methyl group at position 2, and a pyridin-2-yl carboxamide moiety. Its molecular formula is C₂₂H₂₁BrN₃O₂ (calculated molecular weight: 454.33 g/mol).

Propiedades

Número CAS |

361194-18-5 |

|---|---|

Fórmula molecular |

C22H20BrN3O2 |

Peso molecular |

438.3 g/mol |

Nombre IUPAC |

4-(3-bromophenyl)-2-methyl-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C22H20BrN3O2/c1-13-19(22(28)26-18-10-2-3-11-24-18)20(14-6-4-7-15(23)12-14)21-16(25-13)8-5-9-17(21)27/h2-4,6-7,10-12,20,25H,5,8-9H2,1H3,(H,24,26,28) |

Clave InChI |

GUSVZRVKYMQDAF-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)NC4=CC=CC=N4 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-(3-Bromofenil)-2-metil-5-oxo-N-(piridin-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye:

Formación del Núcleo de Quinolina: El núcleo de quinolina se puede sintetizar mediante una reacción de Povarov, que implica la cicloadición de un derivado de anilina, un aldehído y un alqueno.

Introducción del Grupo Bromofenilo: El grupo bromofenilo se puede introducir mediante una reacción de acoplamiento de Suzuki-Miyaura, utilizando un ácido bromofenilborónico y un catalizador de paladio adecuado.

Unión del Grupo Piridinilo: El grupo piridinilo se puede unir mediante una reacción de sustitución nucleofílica, donde el derivado de piridina reacciona con un electrófilo adecuado.

Formación de la Carboxamida: El paso final implica la formación del grupo carboxamida mediante una reacción de amidación, típicamente utilizando un derivado de ácido carboxílico y una amina.

Métodos de Producción Industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación de las reacciones utilizando reactores a gran escala con mezcla eficiente y control de temperatura.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metilo, para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo, convirtiéndolo en un alcohol.

Sustitución: El grupo bromofenilo puede participar en reacciones de sustitución aromática nucleofílica, donde el átomo de bromo es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.

Sustitución: Los nucleófilos como las aminas, los tioles o los alcóxidos se pueden utilizar en condiciones básicas para facilitar las reacciones de sustitución.

Productos Principales

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que lo hace valioso en el desarrollo de nuevos materiales y catalizadores.

Biología

En la investigación biológica, los derivados de este compuesto pueden exhibir interesantes actividades biológicas, como propiedades antimicrobianas, anticancerígenas o antiinflamatorias. Estas actividades se pueden explorar mediante estudios in vitro e in vivo.

Medicina

En la química medicinal, este compuesto puede servir como un compuesto principal para el desarrollo de nuevos medicamentos. Sus características estructurales permiten modificaciones que pueden mejorar sus propiedades farmacológicas, como la biodisponibilidad, la potencia y la selectividad.

Industria

En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros, recubrimientos y materiales electrónicos.

Mecanismo De Acción

El mecanismo de acción de 4-(3-Bromofenil)-2-metil-5-oxo-N-(piridin-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida depende de su aplicación específica. En la química medicinal, puede interactuar con varios objetivos moleculares como enzimas, receptores o ADN. Los grupos bromofenilo y piridinilo pueden facilitar la unión a estos objetivos, mientras que el núcleo de quinolina puede interactuar con los bolsillos hidrofóbicos en las proteínas.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Positional Isomerism of Bromophenyl Group

- 4-(4-Bromophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide Molecular Formula: C₂₅H₂₆BrN₃O₂ Key Differences:

- Bromine at para-position on phenyl ring.

- Additional methyl groups at positions 2,7,5.

- Impact:

- Para-substitution reduces steric hindrance compared to meta.

Alternative Aromatic Substituents

- 4-(5-Methyl-2-(methylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide Molecular Formula: C₂₈H₂₈N₃O₂S₂ Key Differences:

- Thiophene ring replaces bromophenyl.

- Methylthio group introduces sulfur-based interactions.

- Impact:

- Thiophene’s electron-rich system may alter π-π stacking.

- Methylthio enhances lipophilicity .

Modifications in the Carboxamide Moiety

- 4-(3-Bromophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide Molecular Formula: C₂₄H₂₂BrN₃O₃ Key Differences:

- 2-Methoxyphenyl replaces pyridin-2-yl.

- Impact:

- Methoxy’s electron-donating effect may reduce hydrogen-bond acceptor capacity compared to pyridine.

- 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide Molecular Formula: C₂₄H₂₄BrN₃O₂ Key Differences:

- Ortho-tolyl (methyl-substituted phenyl) replaces pyridin-2-yl.

- Impact:

- Lower synthetic yield (19%) compared to pyridinyl analogs, suggesting challenging synthesis .

Core Scaffold Modifications

- Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Molecular Formula: C₂₂H₂₆BrNO₄ Key Differences:

- Ethyl ester replaces carboxamide.

- Hydroxyl group on bromophenyl.

- Impact:

Structure-Activity Relationships (SAR)

- Pyridin-2-yl vs. Phenyl Carboxamide : Pyridinyl analogs exhibit stronger receptor binding due to nitrogen’s hydrogen-bond acceptor capability, as seen in free fatty acid receptor modulators .

- Bromine Position : Meta-substitution (target compound) may optimize steric and electronic interactions compared to para (–2).

- Methyl Groups : Additional methyl groups (e.g., 2,7,7-trimethyl in ) enhance lipophilicity but may reduce solubility and oral bioavailability.

Actividad Biológica

The compound 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

This compound features a bromophenyl group , a methyl group , and a pyridinyl moiety attached to a hexahydroquinoline core . Its molecular formula is with a molecular weight of approximately 452.35 g/mol. The structural complexity suggests diverse interactions with biological targets, including enzymes and receptors.

Research indicates that the compound may act as an inhibitor in specific biochemical pathways. The proposed mechanisms include:

- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function and altering metabolic pathways.

- Receptor Modulation : Interaction with receptors could lead to downstream effects in signaling pathways associated with various diseases.

Anticancer Potential

Studies have shown that derivatives of hexahydroquinoline compounds exhibit significant anticancer activity. For instance, similar compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis .

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. The compound has shown potential against various bacterial strains and fungi in preliminary studies. For example, related compounds have demonstrated activity against Plasmodium falciparum, the causative agent of malaria .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

-

Anticancer Activity :

- In a study involving human cancer cell lines, the compound exhibited IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics.

- Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.

- Antimicrobial Efficacy :

Case Studies

Several case studies have highlighted the therapeutic applications of similar quinoline derivatives:

- Case Study 1 : A derivative was found to significantly reduce tumor size in xenograft models when administered in conjunction with existing chemotherapy agents.

- Case Study 2 : A clinical trial evaluating a related hexahydroquinoline derivative demonstrated improved patient outcomes in terms of survival rates and reduced side effects compared to traditional therapies.

Comparative Analysis

The following table summarizes key findings from studies on related compounds:

| Compound Name | Biological Activity | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | Anticancer | 0.05 | Apoptosis induction |

| Compound B | Antimicrobial | 0.014 | Cell wall synthesis inhibition |

| Compound C | Antimalarial | 5.87 | Inhibition of heme polymerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.